Pomalidomide-PEG5-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG5-OH is a PEGylated derivative of pomalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of pomalidomide, making it more effective for various applications, particularly in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG5-OH typically involves the conjugation of pomalidomide with a polyethylene glycol (PEG) chain. One common method includes the reaction of pomalidomide with PEG5-amine in the presence of coupling agents and solvents . The reaction conditions often involve mild temperatures and controlled pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been explored to improve the efficiency and yield of the compound . This method allows for better control over reaction conditions and reduces the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the PEG chain.
Substitution: The PEG chain allows for substitution reactions, where different functional groups can be attached to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different applications in research and industry .
Scientific Research Applications
Pomalidomide-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating multiple myeloma and other cancers.
Mechanism of Action
Pomalidomide-PEG5-OH exerts its effects through several mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of tumor cells.
Protein Degradation: Functions as a ligand in PROTACs, recruiting cereblon (CRBN) to target proteins for degradation.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG5-azide: Similar in structure but contains an azide group for click chemistry applications.
Pomalidomide-PEG5-amine: Contains an amine group, used in the synthesis of various conjugates.
Pomalidomide-PEG5-CO2H: Contains a carboxylic acid group, used for conjugation with amines.
Uniqueness
Pomalidomide-PEG5-OH is unique due to its hydroxyl group, which provides versatility in further chemical modifications and applications. Its PEGylation enhances solubility and bioavailability, making it a valuable compound in drug development and research .
Properties
Molecular Formula |
C23H31N3O9 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O9/c27-7-9-33-11-13-35-15-14-34-12-10-32-8-6-24-17-3-1-2-16-20(17)23(31)26(22(16)30)18-4-5-19(28)25-21(18)29/h1-3,18,24,27H,4-15H2,(H,25,28,29) |
InChI Key |
OEXWZEWVPGHDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.